molecular formula C23H21ClN6O B6532204 2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide CAS No. 1019098-43-1

2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

Cat. No. B6532204
M. Wt: 432.9 g/mol
InChI Key: SVSZDLJASRISRF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C23H21ClN6O and its molecular weight is 432.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is 432.1465370 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)aniline, which is synthesized from 3,5-dimethyl-1H-pyrazole, 2-bromo-3-nitropyridazine, and 4-aminobenzenesulfonamide. The second intermediate is 2-(4-chlorophenyl)-N-(4-aminophenyl)acetamide, which is synthesized from 4-chloroaniline and N-(2-bromoacetyl)-4-aminobenzenesulfonamide. The two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.

Starting Materials
3,5-dimethyl-1H-pyrazole, 2-bromo-3-nitropyridazine, 4-aminobenzenesulfonamide, 4-chloroaniline, N-(2-bromoacetyl)-4-aminobenzenesulfonamide

Reaction
Synthesis of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)aniline:, - 3,5-dimethyl-1H-pyrazole is reacted with 2-bromo-3-nitropyridazine in the presence of a base such as potassium carbonate to form 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine., - 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is then reacted with 4-aminobenzenesulfonamide in the presence of a reducing agent such as sodium dithionite to form 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)aniline., Synthesis of 2-(4-chlorophenyl)-N-(4-aminophenyl)acetamide:, - 4-chloroaniline is reacted with N-(2-bromoacetyl)-4-aminobenzenesulfonamide in the presence of a base such as potassium carbonate to form 2-(4-chlorophenyl)-N-(4-bromoacetylphenyl)acetamide., - 2-(4-chlorophenyl)-N-(4-bromoacetylphenyl)acetamide is then reacted with a reducing agent such as sodium dithionite to form 2-(4-chlorophenyl)-N-(4-aminophenyl)acetamide., Coupling of the two intermediates:, - 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)aniline and 2-(4-chlorophenyl)-N-(4-aminophenyl)acetamide are coupled together using standard peptide coupling chemistry, such as with the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), to form the final product 2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O/c1-15-13-16(2)30(29-15)22-12-11-21(27-28-22)25-19-7-9-20(10-8-19)26-23(31)14-17-3-5-18(24)6-4-17/h3-13H,14H2,1-2H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSZDLJASRISRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

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